2,8-Dimethoxytetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethoxytetracene is an organic compound with the molecular formula C20H16O2. . This compound is characterized by the presence of two methoxy groups attached to the tetracene backbone at the 2 and 8 positions, which can influence its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxytetracene typically involves the functionalization of tetracene. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a tetracene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the purification of the product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethoxytetracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the electronic properties of the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated tetracene derivatives .
Scientific Research Applications
2,8-Dimethoxytetracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Photonics: It is used in photon upconversion processes, where lower-energy photons are converted to higher-energy photons, enhancing the efficiency of light-harvesting systems.
Fluorescent Probes: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,8-Dimethoxytetracene involves its interaction with light and other molecules. The methoxy groups can influence the electronic distribution within the tetracene backbone, affecting its absorption and emission properties. This makes it an effective component in light-emitting and light-harvesting systems. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating energy transfer processes .
Comparison with Similar Compounds
Tetracene: The parent compound without methoxy groups.
2,6-Dimethoxytetracene: A similar compound with methoxy groups at different positions.
9,10-Dimethoxytetracene: Another derivative with methoxy groups at the 9 and 10 positions.
Uniqueness: 2,8-Dimethoxytetracene is unique due to the specific positioning of the methoxy groups, which can significantly influence its electronic properties and reactivity compared to other tetracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and photon upconversion systems.
Properties
IUPAC Name |
2,8-dimethoxytetracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-21-19-5-3-13-7-16-10-18-12-20(22-2)6-4-14(18)8-15(16)9-17(13)11-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRYCFNBMHOSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.